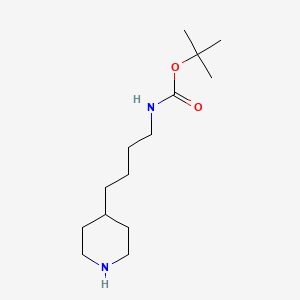

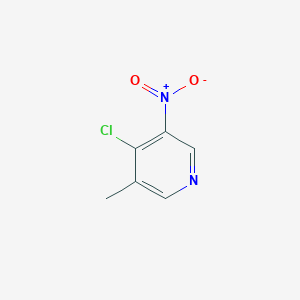

4-Chloro-3-methyl-5-nitropyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Chloro-3-methyl-5-nitropyridine” is a chemical compound with the molecular formula C6H5ClN2O2 . It is used in chemical synthesis studies .

Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .Molecular Structure Analysis

The molecular weight of “4-Chloro-3-methyl-5-nitropyridine” is 172.57 . The InChI key is HWZUMEVIIGNXGM-UHFFFAOYSA-N .Chemical Reactions Analysis

The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized .Physical And Chemical Properties Analysis

“4-Chloro-3-methyl-5-nitropyridine” has a melting point of 45-50 °C . Its density is predicted to be 1.489±0.06 g/cm3 . It is slightly soluble in chloroform and methanol .Aplicaciones Científicas De Investigación

Synthesis of Pyridine Derivatives

4-Chloro-3-methyl-5-nitropyridine can be used in the synthesis of various pyridine derivatives. For instance, it can be used in the malonation of 2-chloro-5-nitropyridine with diethyl alkylmalonates . This compound was the intermediate for a synthesis of d-pseuclo-conhydrine .

Production of Nitropyridines

Nitropyridines, including 4-Chloro-3-methyl-5-nitropyridine, can be produced by reacting pyridine and substituted pyridines with N2O5 in an organic solvent . The resulting N-nitropyridinium ion can then be reacted with SO2/HSO3– in water to obtain 3-nitropyridine .

Synthesis of Imidazo[4,5-c]pyridines

From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . This process involves the use of 4-Chloro-3-methyl-5-nitropyridine as a starting material .

Production of 2-Substituted-5-Nitro-Pyridines

4-Chloro-3-methyl-5-nitropyridine can be used in the production of a series of 2-substituted-5-nitro-pyridines . This is achieved through a two-step reaction involving 3-nitropyridine and 5-nitropyridine-2-sulfonic acid .

Substitution with Ammonia and Amines

4-Chloro-3-methyl-5-nitropyridine can be substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group . This results in a series of 4-substituted-2-alkylamino-5-nitropyridines .

Nonlinear Optical Applications

Organic nonlinear optical (NLO) single crystals, which can be derived from 4-Chloro-3-methyl-5-nitropyridine, have a wide range of applications. These include high-density optical data storage, electro-optical modulation, frequency conversion, laser devices, and THz generation and detection .

Synthesis of Azaindoles

4-Chloro-3-methyl-5-nitropyridine may be used as a starting material in the synthesis of ethyl 6-azaindole-2-carboxylate and also 3-substituted azaindoles .

Safety and Hazards

Mecanismo De Acción

Target of Action

Nitropyridines, a class of compounds to which 4-chloro-3-methyl-5-nitropyridine belongs, are known to interact with various biological targets . The specific targets can vary depending on the exact structure of the nitropyridine and its substituents .

Mode of Action

Nitropyridines are generally synthesized through a reaction mechanism involving a [1,5] sigmatropic shift . . This could potentially influence the interaction of 4-Chloro-3-methyl-5-nitropyridine with its targets.

Biochemical Pathways

Nitropyridines are known to be involved in various chemical reactions, including suzuki–miyaura cross-coupling , which is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .

Pharmacokinetics

Safety data sheets indicate that the compound may cause skin and eye irritation, and may be toxic if swallowed . These properties could potentially impact the bioavailability of the compound.

Result of Action

Safety data sheets indicate that the compound may cause skin and eye irritation, and may be toxic if swallowed . These effects are likely the result of the compound’s interaction with its targets.

Action Environment

The action of 4-Chloro-3-methyl-5-nitropyridine can be influenced by various environmental factors. For instance, safety data sheets recommend using the compound only in well-ventilated areas and avoiding the formation of dust . These recommendations suggest that the compound’s action, efficacy, and stability could be affected by factors such as air quality and physical form.

Propiedades

IUPAC Name |

4-chloro-3-methyl-5-nitropyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c1-4-2-8-3-5(6(4)7)9(10)11/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WICURSLPRBHCAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-methyl-5-nitropyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ol](/img/structure/B7966787.png)

![N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide](/img/structure/B7966806.png)

![1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane](/img/structure/B7966813.png)